2-Methylindoline-5-sulfonamide
Overview
Description
2-Methylindoline-5-sulfonamide is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
2-Methylindoline-5-sulfonamide, like other sulfonamide-based indole analogs, is believed to target bacterial enzymes. Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Mode of Action
Sulfonamide-based indole analogs are generally known to inhibit the synthesis of folic acid in bacteria by competing with paba for the active site of the enzyme dihydropteroate synthetase . This inhibition prevents the bacteria from producing essential proteins and nucleic acids, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria. By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . The downstream effects of this inhibition include a decrease in the production of essential proteins and nucleic acids, leading to inhibited bacterial growth and proliferation .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation. By preventing the synthesis of folic acid, an essential component for the production of proteins and nucleic acids, this compound effectively inhibits the ability of bacteria to grow and reproduce .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of sulfonamides and their metabolites in the aquatic environment can lead to the development of drug resistance, posing serious threats to ecosystems and human health . Furthermore, the biological activity and high resistance to biodegradation of sulfonamides may lead to long residence times in both water and soil matrices .
Biochemical Analysis
Biochemical Properties
2-Methylindoline-5-sulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been found to interact with various enzymes, including sulfonamide-sensitive enzymes such as carbonic anhydrase and dihydropteroate synthase . These interactions are primarily inhibitory, where this compound binds to the active sites of these enzymes, thereby inhibiting their activity. Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, further influencing biochemical processes within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and division . Moreover, it affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . These cellular effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to the active sites of enzymes, leading to enzyme inhibition . This binding is facilitated by the sulfonamide group, which interacts with the enzyme’s active site residues, thereby blocking substrate access and inhibiting enzyme activity. Additionally, this compound has been found to modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the transcriptional activity of target genes, ultimately affecting cellular processes such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual degradation of the compound . In terms of long-term effects, this compound has been observed to maintain its inhibitory effects on enzyme activity and cellular proliferation over extended periods, making it a promising candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. In these studies, varying dosages of this compound were administered to animal models, and the resulting effects were observed . It was found that low to moderate dosages of this compound effectively inhibited enzyme activity and reduced tumor growth without causing significant adverse effects . At higher dosages, some toxic effects were observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites further interact with cellular enzymes and proteins, influencing metabolic flux and metabolite levels within the cell . Additionally, this compound has been found to affect the activity of enzymes involved in the synthesis and degradation of key biomolecules, thereby modulating overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects . The localization and accumulation of this compound within specific cellular compartments are essential for its therapeutic efficacy and overall biological activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus, where it interacts with enzymes, proteins, and other biomolecules . The targeting of this compound to specific subcellular compartments is facilitated by targeting signals and post-translational modifications, which direct the compound to its site of action . The subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its therapeutic effects .
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1H-indole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-4-7-5-8(14(10,12)13)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRXVCRNUJELTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585365 | |
Record name | 2-Methyl-2,3-dihydro-1H-indole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875163-03-4 | |
Record name | 2-Methyl-2,3-dihydro-1H-indole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2,3-dihydro-1H-indole-5-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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